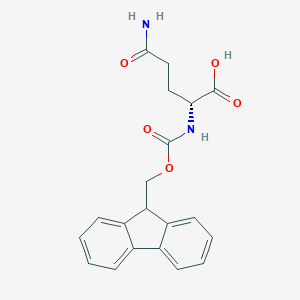

Fmoc-D-glutamine

Vue d'ensemble

Description

Fmoc-D-glutamine is a derivative of the amino acid glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis to introduce D-glutamine residues into peptides. The Fmoc group serves as a temporary protecting group that can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-glutamine is a critical building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex and biologically relevant peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during synthesis, enabling selective reactions at other functional sites.

Key Findings:

- Efficiency : The use of this compound in SPPS enhances the yield and purity of synthesized peptides.

- Versatility : It can be incorporated into various peptide sequences, facilitating the study of peptide structure-function relationships.

Drug Development

In the pharmaceutical industry, this compound plays a crucial role in developing peptide-based drugs. Its incorporation into drug candidates improves their efficacy and stability.

Key Findings:

- Therapeutic Applications : Peptides synthesized with this compound have shown promise in targeting specific receptors and pathways, making them suitable for treating various diseases.

- Stability : The Fmoc group contributes to the overall stability of peptide drugs against enzymatic degradation.

Bioconjugation

This compound is utilized in bioconjugation processes, where peptides are attached to biomolecules for targeted drug delivery systems. This application is vital for enhancing the specificity and efficacy of therapeutic agents.

Key Findings:

- Targeted Delivery : By conjugating peptides to antibodies or other biomolecules, researchers can create targeted therapies that minimize off-target effects.

- Research Advancements : Studies have demonstrated successful conjugation strategies using this compound derivatives to improve pharmacokinetics and biodistribution.

Research in Neuroscience

In neuroscience research, this compound is valuable for studying neuropeptides and their signaling pathways. Understanding these pathways is crucial for advancements in neurobiology and potential therapeutic interventions.

Key Findings:

- Neuropeptide Studies : this compound derivatives have been used to investigate the roles of neuropeptides in brain function and neurodegenerative diseases.

- Analytical Techniques : Advanced techniques such as high-performance liquid chromatography (HPLC) have been optimized for quantifying this compound derivatives in brain tissues, enhancing analytical sensitivity .

Protein Engineering

This compound aids in protein engineering applications by allowing researchers to modify proteins for improved functionality or new properties. This modification is essential in biotechnology and synthetic biology.

Key Findings:

- Functional Modifications : Researchers have successfully employed this compound to introduce specific functionalities into proteins, enhancing their activity or stability.

- Biotechnological Innovations : The compound's versatility facilitates the design of novel proteins with tailored properties for industrial or therapeutic applications.

-

Peptide Drug Development :

A study highlighted the synthesis of a novel peptide using this compound that demonstrated significant anti-inflammatory properties in vitro. This peptide showed potential as a therapeutic agent for autoimmune diseases. -

Neuroscience Application :

Research utilizing HPLC techniques optimized for this compound derivatives allowed scientists to quantify glutamate levels in brain tissues accurately. This advancement provided insights into neurotransmitter dynamics under various physiological conditions . -

Bioconjugation Success :

A recent study reported successful bioconjugation of an this compound derivative with an antibody, resulting in a targeted delivery system that significantly improved therapeutic outcomes in cancer models.

Mécanisme D'action

- Fmoc-D-glutamine primarily interacts with amino groups in peptides during solid-phase peptide synthesis (SPPS) as a protecting group .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Fmoc-D-glutamine participates in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is cleaved by base, typically piperidine, to expose the amino group for peptide bond formation . The Fmoc group can also be cleaved by non-nucleophilic reagents for phosphorylated or glycosylated residues .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a derivative of glutamine, it contributes to various cellular processes. Glutamine is known to play a role in cell survival and proliferation, as well as in various biochemical pathways . It impacts muscle, intestine, and liver metabolism and regulates the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in peptide synthesis. The Fmoc group protects the amino group of glutamine during the initial stages of peptide synthesis. Once the peptide bond is formed, the Fmoc group is removed, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is stable under typical storage conditions . During peptide synthesis, the Fmoc group is removed, leading to the degradation of this compound and the continuation of the peptide chain .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. Studies on glutamine, the parent compound of this compound, have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . Glutamine, the parent compound, plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-glutamine typically involves the protection of the amino group of D-glutamine with the Fmoc group. This can be achieved by reacting D-glutamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the sequential addition of amino acids, including this compound, to form peptides. The use of solid-phase peptide synthesis (SPPS) allows for efficient and high-yield production of peptides containing this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-glutamine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in DMF are used for coupling reactions.

Major Products:

Comparaison Avec Des Composés Similaires

Fmoc-L-glutamine: Used for incorporating L-glutamine residues into peptides.

Fmoc-D-alanine: Used for incorporating D-alanine residues into peptides.

Fmoc-D-lysine: Used for incorporating D-lysine residues into peptides.

By understanding the properties and applications of Fmoc-D-glutamine, researchers can effectively utilize this compound in various scientific and industrial applications.

Activité Biologique

Introduction

Fmoc-D-glutamine is a derivative of the amino acid glutamine, widely used in peptide synthesis and research due to its unique properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality of glutamine, allowing for selective reactions during peptide synthesis. This article explores the biological activity of this compound, including its metabolic roles, potential therapeutic applications, and relevant case studies.

Metabolic Role of Glutamine

Glutamine is the most abundant free amino acid in the human body, playing a crucial role in various metabolic processes. It serves as a key substrate for:

- Protein Synthesis : Glutamine is vital for the synthesis of proteins and peptides in cells.

- Energy Production : It acts as an energy source for rapidly dividing cells, particularly in the gut and immune system.

- Nitrogen Transport : Glutamine transports nitrogen between tissues, which is essential for nucleotide and amino acid synthesis.

- Acid-Base Balance : It helps maintain systemic pH by participating in ammonia detoxification processes.

Table 1: Key Functions of Glutamine

| Function | Description |

|---|---|

| Protein Synthesis | Precursor for protein and peptide formation |

| Energy Source | Primary energy substrate for enterocytes and immune cells |

| Nitrogen Transport | Transports nitrogen for nucleotide and amino acid synthesis |

| Acid-Base Balance | Participates in ammonia detoxification |

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating stepwise peptide assembly. This property has made this compound a popular choice in synthesizing bioactive peptides that can be used in therapeutic applications.

2. Therapeutic Applications

Recent studies have indicated that derivatives of glutamine, including this compound, may have potential therapeutic effects:

- Cancer Therapy : Research has shown that glutamine metabolism is altered in cancer cells. Targeting glutamine pathways may enhance the efficacy of certain chemotherapeutic agents.

- Immune Support : Glutamine supplementation has been linked to improved immune function, particularly in patients undergoing stress or illness.

Case Study: Glutamine Supplementation in Cancer Patients

A study published in Nutrition examined the effects of glutamine supplementation on patients undergoing chemotherapy. Results indicated that patients receiving glutamine experienced fewer gastrointestinal side effects and improved overall well-being compared to those who did not receive supplementation .

Enzymatic Activity

Recent research has highlighted the enzymatic activity associated with glutamine derivatives. For instance, enzymes such as glutaminase play critical roles in converting glutamine to glutamate, which is essential for neurotransmitter synthesis and cellular metabolism.

Table 2: Enzymatic Conversion of Glutamine

| Enzyme | Reaction | Product |

|---|---|---|

| Glutaminase | Glutamine + H₂O → Glutamate + NH₃ | Glutamate |

| Glutamate Dehydrogenase | Glutamate + NAD(P)+ → α-Ketoglutarate + NAD(P)H + NH₄+ | α-Ketoglutarate |

Propriétés

IUPAC Name |

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426320 | |

| Record name | Fmoc-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-00-7 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.